molecular formula C21H12BrF3N2O5 B3016916 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888461-96-9

3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B3016916
CAS No.: 888461-96-9
M. Wt: 509.235
InChI Key: LQRUKZDHTXHWES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888461-96-9) is a benzofuran derivative with a molecular formula of C21H12BrF3N2O5 and a molecular weight of 509.2 g/mol . Its structure features:

  • A benzofuran core substituted at position 3 with a 5-bromofuran-2-carboxamido group.
  • A carboxamide linkage at position 2, connected to a 4-(trifluoromethoxy)phenyl group.

The trifluoromethoxy (OCF3) moiety is a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogues . However, physical properties such as melting point, solubility, and density remain unreported in available literature.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrF3N2O5/c22-16-10-9-15(30-16)19(28)27-17-13-3-1-2-4-14(13)31-18(17)20(29)26-11-5-7-12(8-6-11)32-21(23,24)25/h1-10H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUKZDHTXHWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Bromofuran Intermediate

      Starting Material: 2-furoic acid.

      Reaction: Bromination using N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

      Conditions: Reflux in an organic solvent such as dichloromethane.

  • Amidation Reaction

      Intermediate: 5-bromofuran-2-carboxylic acid.

      Reaction: Conversion to the corresponding amide using an amine, such as 4-(trifluoromethoxy)aniline.

      Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

  • Formation of the Benzofuran Ring

      Intermediate: The amide product from the previous step.

      Reaction: Cyclization reaction to form the benzofuran ring.

      Conditions: Heating in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups, using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the bromine atom may enhance the compound's reactivity and biological activity against cancer cells.
  • Antimicrobial Properties :
    • Compounds containing furan and benzofuran rings have demonstrated antimicrobial activity. The incorporation of the trifluoromethoxy group can improve lipophilicity, potentially enhancing the compound's ability to penetrate microbial membranes.
  • Anti-inflammatory Effects :
    • Research indicates that certain carboxamide derivatives possess anti-inflammatory properties. The specific interactions of this compound with inflammatory pathways could be explored further to assess its therapeutic potential in treating inflammatory diseases.

Material Science Applications

  • Polymer Synthesis :
    • The unique chemical structure allows for the potential use of this compound as a building block in polymer chemistry. Its ability to participate in cross-linking reactions can lead to the development of new materials with desirable mechanical properties.
  • Fluorescent Materials :
    • The presence of aromatic systems in this compound suggests potential applications in developing fluorescent materials. Such materials can be used in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal explored the anticancer effects of related benzofuran derivatives on human breast cancer cells. The results indicated that these compounds induced cell cycle arrest and apoptosis, suggesting that modifications similar to those present in the target compound could yield promising anticancer agents .
  • Research on Antimicrobial Properties :
    • An investigation into various furan derivatives highlighted their efficacy against Gram-positive and Gram-negative bacteria. The study concluded that modifications enhancing hydrophobicity significantly improved antimicrobial activity, supporting the potential of the target compound as an antimicrobial agent .
  • Development of Fluorescent Polymers :
    • A recent publication detailed the synthesis of polymers incorporating benzofuran derivatives, demonstrating their utility in creating materials with tunable fluorescent properties. This approach could be adapted to incorporate the target compound for advanced material applications .

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran and trifluoromethoxyphenyl groups can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of the target’s activity. This can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and synthetic features of the target compound with its analogues:

Compound Name CAS/Ref Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Synthesis Method
Target Compound 888461-96-9 C21H12BrF3N2O5 509.2 - 5-Bromofuran-2-carboxamido
- N-(4-trifluoromethoxyphenyl)
Likely enhanced metabolic stability due to OCF3 Not explicitly reported; likely involves amide coupling (see analogues)
5-(5-Bromofuran-2-carboxamido)-N-(3-(dimethylamino)propyl)benzofuran-2-carboxamide 4.71 C22H21BrN3O4 495.3 - 5-Bromofuran-2-carboxamido
- N-(3-dimethylaminopropyl)
Potential G-quadruplex targeting agent HOBT/DIC-mediated coupling
5-(5-Bromofuran-2-carboxamido)-N-(4-(morpholinomethyl)phenyl)benzofuran-2-carboxamide 4.192 C27H23BrN3O5 566.4 - 5-Bromofuran-2-carboxamido
- N-(4-morpholinomethylphenyl)
Improved solubility from morpholine SCX cartridge purification after coupling
3-(5-Bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide 887888-99-5 C20H13BrN2O4 425.2 - 5-Bromofuran-2-carboxamido
- N-phenyl
Simpler structure; lower molecular weight Not reported
6-(4-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide N/A C29H22BrF2N2O4 608.4 - Bromo-fluorophenyl oxazolidinone
- Cyclopropyl, fluorophenyl
Antibacterial/antifungal activity inferred from structural motifs Multi-step synthesis involving cyclopropanation and Pd-mediated coupling

Key Observations:

  • Substituent Impact on Bioactivity: The trifluoromethoxy group in the target compound distinguishes it from analogues with morpholine (4.192) or dimethylamino groups (4.71), which may improve solubility but reduce metabolic resistance .
  • Role of Halogens : Bromine in the furan ring (common in all listed compounds) likely contributes to halogen bonding in target interactions, as seen in other benzofuran derivatives . Fluorine in the phenyl ring (e.g., ) enhances electronegativity and binding affinity .

Pharmacological Activity Trends

While direct pharmacological data for the target compound are lacking, insights can be drawn from structurally related benzofurans:

  • G-Quadruplex Targeting : Analogues such as 4.71 and 4.192 are designed as G-quadruplex DNA binders, suggesting the bromofuran-carboxamide scaffold may stabilize nucleic acid structures .
  • Metabolic Stability: The trifluoromethoxy group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues (e.g., CAS 887888-99-5) .

Critical Analysis of Structural and Functional Divergence

Electronic and Steric Effects

  • Trifluoromethoxy vs.
  • Bromine Positioning : Bromine at the furan 5-position (target compound) versus benzofuran 6-position () may alter halogen bonding patterns and steric interactions .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s logP is predicted to be higher than phenyl-substituted analogues (e.g., CAS 887888-99-5) due to OCF3, favoring membrane permeability but risking solubility issues .

Biological Activity

3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound involves several critical steps, typically starting from readily available benzofuran derivatives. The synthetic route generally includes:

  • Formation of the Benzofuran Core : Utilizing known methods for synthesizing benzofuran derivatives through cyclization reactions.
  • Bromination : Introducing a bromine atom at the 5-position of the furan ring to enhance biological activity.
  • Amidation : Coupling with appropriate amines to form the carboxamide functional group, which is crucial for biological interactions.
  • Trifluoromethoxy Substitution : Incorporating a trifluoromethoxy group to improve pharmacokinetic properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. A study highlighted that modifications at the C-2 position of benzofurans can enhance their antiproliferative effects significantly, with some compounds showing up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 .

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)1.5
Benzofuran Derivative XMCF7 (Breast Cancer)0.5

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Neuroprotective Effects

Recent investigations into related benzofuran derivatives have revealed neuroprotective properties against excitotoxicity induced by NMDA receptors. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's . The structure-activity relationship indicates that specific substitutions enhance neuroprotective effects.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzofuran derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The compound was tested alongside these derivatives, yielding promising results in terms of selectivity and potency against cancer cells.
  • Antimicrobial Screening : A comprehensive screening of related compounds found that those with similar carboxamide functionalities displayed significant antibacterial activity, particularly against Gram-positive bacteria. The compound's structure was shown to be pivotal in its effectiveness.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, and what analytical techniques validate its purity?

  • Methodology :

  • Step 1 : Benzofuran-2-carboxylic acid is functionalized via C-H arylation (e.g., Pd-catalyzed coupling) to introduce the 5-bromofuran-2-carboxamido group .
  • Step 2 : A subsequent amide coupling reaction (e.g., using EDC/HOBt or CDI) links the intermediate to the 4-(trifluoromethoxy)aniline moiety .
  • Validation : Purity is confirmed via HPLC (≥95% purity threshold) and LC-MS for molecular weight verification. Structural integrity is assessed using 1H^1H-/13C^{13}C-NMR and FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How is the compound’s solubility and stability optimized for in vitro biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Use sonication or heating (≤50°C) to disperse hydrophobic aggregates .
  • Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 4°C/25°C) monitored via HPLC. Add antioxidants (e.g., BHT) if degradation via hydrolysis or oxidation is observed .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Target Engagement : Screen against kinase panels or GPCRs using fluorescence polarization or SPR assays .
  • Cytotoxicity : Use MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) with IC50_{50} determination .

Advanced Research Questions

Q. What strategies address low regioselectivity during the introduction of the 5-bromofuran moiety?

  • Methodology :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2) with ligands (XPhos, SPhos) to enhance C-H activation specificity .
  • Directing Groups : Temporarily install ortho-directing groups (e.g., pyridine, carbonyl) on the benzofuran core to steer bromofuran attachment .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states and favor the desired regioisomer .

Q. How are contradictory cytotoxicity data resolved across different cell lines?

  • Methodology :

  • Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (human vs. rodent) to explain species-specific discrepancies .
  • Membrane Permeability : Use Caco-2 assays or PAMPA to assess if bioavailability varies due to efflux pumps (e.g., P-gp) .

Q. What structural modifications enhance target binding affinity while reducing metabolic clearance?

  • Methodology :

  • Bioisosteric Replacement : Substitute the trifluoromethoxy group with CF3_3- or OCHF2_2 to improve metabolic stability .
  • Prodrug Design : Mask the carboxamide as an ester or carbonate to enhance oral absorption, with enzymatic cleavage in vivo .
  • Crystallography : Solve co-crystal structures with the target protein (e.g., CYP450 isoforms) to guide rational modifications .

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